Product packaging for VPC-3033(Cat. No.:CAS No. 110763-24-1)

VPC-3033

Cat. No.: B611714
CAS No.: 110763-24-1
M. Wt: 298.34
InChI Key: KGQNBZACENOOOR-UHFFFAOYSA-N
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Description

Significance of Androgen Receptor Modulation in Molecular Biology Research

The androgen receptor, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in male sexual differentiation, development, and the maintenance of sexual tissues in adulthood. wikipedia.orgoup.com Beyond its role in normal physiology, dysregulation of AR signaling is implicated in various pathological conditions, most notably prostate cancer. oup.comnih.govx-mol.comkarger.com Prostate cancer growth and survival are often dependent on androgens, making the AR a well-established drug target. oup.comnih.govx-mol.comtandfonline.com

Modulating AR activity can involve either activating or inhibiting its function. Agonists, like androgens themselves (testosterone and dihydrotestosterone), bind to the AR and promote its transcriptional activity. wikipedia.orgoup.com Antagonists, on the other hand, block AR activity. The development of AR antagonists has been a cornerstone of prostate cancer treatment. nih.govx-mol.comtandfonline.com However, resistance to existing antiandrogens is a significant clinical challenge, often involving continued AR signaling through mechanisms such as AR overexpression, mutations in the ligand-binding domain, or the expression of constitutively active AR variants that lack the ligand-binding domain. nih.govx-mol.comkarger.comfrontiersin.orgnih.gov This highlights the ongoing need for novel AR modulators with distinct mechanisms of action that can overcome these resistance pathways. nih.govx-mol.com Research into AR modulation extends beyond cancer to other conditions where AR plays a role, such as sarcopenia and spinal and bulbar muscular atrophy (SBMA). tandfonline.commedchemexpress.comresearchgate.net

Historical Perspective on Small Molecule Ligand Discovery for Nuclear Receptors

The discovery of small molecule ligands for nuclear receptors has a rich history, predating a detailed molecular understanding of this protein superfamily. psu.edu Early efforts often involved identifying biologically active compounds from natural sources, which were then used as tools to identify their target receptors. psu.edu The advent of molecular biology in the 1980s, particularly the cloning of the first hormone receptors like the human glucocorticoid receptor and estrogen receptor alpha, marked a significant breakthrough, accelerating the understanding of nuclear receptor structure and function. portlandpress.com

Nuclear receptors are characterized by their ability to bind to specific DNA-regulatory elements and modulate gene transcription upon binding to small lipophilic ligands that can readily cross cell membranes. psu.eduportlandpress.comresearchgate.net This ligand-dependent activation mechanism makes them highly attractive targets for drug discovery. psu.eduresearchgate.netnih.gov Over the years, various approaches have been employed for discovering nuclear receptor ligands, including high-throughput screening (HTS) and structure-based drug design. psu.edu These efforts have led to the development of numerous clinically used drugs targeting nuclear receptors for a range of conditions, including metabolic diseases, inflammatory disorders, and various cancers. psu.eduportlandpress.comresearchgate.net The concept of selective nuclear receptor modulators (SRMs), which exhibit differential activities compared to natural ligands, emerged, exemplified by selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and raloxifene. psu.edu Despite significant progress, the discovery of novel chemical classes of nuclear receptor ligands with improved properties and the ability to overcome resistance mechanisms remains an active area of research. nih.govx-mol.com

Classification of VPC-3033 within the 10-benzylidene-10H-anthracen-9-one Chemical Class

This compound is classified as a member of the 10-benzylidene-10H-anthracen-9-one chemical class. nih.govx-mol.comfrontiersin.orgnih.govresearchgate.net This class of compounds has been investigated in the context of androgen receptor modulation. This compound is specifically identified as a lead compound within a series of 10-benzylidene-10H-anthracen-9-one analogues discovered through a combination of virtual and experimental screening. nih.govx-mol.comfrontiersin.orgresearchgate.netacs.org This chemical classification distinguishes this compound from other classes of AR antagonists, including the structurally similar clinically approved antiandrogens. nih.govx-mol.com The exploration of novel chemical scaffolds like 10-benzylidene-10H-anthracen-9-ones is driven by the need to develop AR modulators with potentially different binding modes or mechanisms of action that can be effective against resistant forms of the receptor. nih.govx-mol.com

Detailed Research Findings on this compound

Academic research has characterized this compound as an androgen receptor antagonist. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com Studies have investigated its potency in displacing androgens, inhibiting AR transcriptional activity, and inducing AR degradation. nih.govx-mol.comfrontiersin.orgmedchemexpress.comresearchgate.netacs.orgmedchemexpress.commedchemexpress.eu

This compound has demonstrated strong potency in replacing the natural androgen dihydrotestosterone (B1667394) (DHT) from the androgen receptor, with reported IC50 values ranging from 0.625 to 2.5 μM. medchemexpress.commedchemexpress.commedchemexpress.eu Furthermore, it effectively inhibits androgen receptor transcriptional activity, showing an IC50 of 0.3 μM. medchemexpress.commedchemexpress.commedchemexpress.eu A notable finding is this compound's strong ability to induce androgen receptor degradation. nih.govx-mol.comfrontiersin.orgmedchemexpress.comresearchgate.netacs.orgmedchemexpress.commedchemexpress.eu This degradation ability is particularly significant as it represents a mechanism distinct from or in addition to simple competitive antagonism at the ligand-binding domain, which is the primary mode of action for many existing antiandrogens like enzalutamide. nih.govx-mol.com

Research has also highlighted this compound's activity against prostate cancer cells that have developed resistance to second-generation antiandrogens such as enzalutamide. nih.govx-mol.comfrontiersin.orgnih.govmedchemexpress.comresearchgate.netacs.orgmedchemexpress.com This suggests that this compound's mechanism of action may be effective in overcoming some of the common resistance pathways. nih.govx-mol.com In preclinical models, this compound has shown significant anti-androgen receptor activity in the LNCaP in vivo xenograft model. nih.govresearchgate.netresearchgate.net

The research findings on this compound can be summarized in the following table:

ActivityValue (IC50)NotesSource(s)
Androgen (DHT) replacement potency0.625 - 2.5 μMStrong potency medchemexpress.commedchemexpress.commedchemexpress.eu
Inhibition of AR transcriptional activity0.3 μMEffective inhibition medchemexpress.commedchemexpress.commedchemexpress.eu
Induction of AR degradationStrong abilitySignificant for overcoming resistance mechanisms nih.govfrontiersin.orgmedchemexpress.commedchemexpress.commedchemexpress.eu
Activity against Enzalutamide-resistant PCa cellsSignificant activityPotential to overcome acquired resistance nih.govfrontiersin.orgnih.govmedchemexpress.commedchemexpress.com
Anti-AR activity in LNCaP xenograft modelStrong activityDemonstrated in vivo preclinical studies nih.govresearchgate.netresearchgate.net

These detailed research findings underscore the potential of this compound as a valuable tool in academic research for studying androgen receptor biology and exploring novel strategies to target the receptor, particularly in the context of overcoming resistance to current therapies.

Properties

CAS No.

110763-24-1

Molecular Formula

C21H14O2

Molecular Weight

298.34

IUPAC Name

10-(3-hydroxybenzylidene)anthracen-9(10H)-one

InChI

InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H

InChI Key

KGQNBZACENOOOR-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=CC=C2)/C(C3=C1C=CC=C3)=C/C4=CC(O)=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VPC-3033;  VPC 3033;  VPC3033; 

Origin of Product

United States

Discovery and Pre Synthetic Research Methodologies of Vpc 3033

Integrated Virtual and Experimental Screening Approaches for Compound Identification

The discovery of VPC-3033 involved a synergistic combination of virtual and experimental screening methods researchgate.net. This integrated strategy allowed for the efficient sifting through chemical libraries to identify potential candidates that could interact favorably with the androgen receptor nih.govresearchgate.net.

Structure-Based Virtual Screening Protocols

Structure-based virtual screening played a significant role in the initial identification of lead compounds, including this compound nih.govresearchgate.netresearchgate.net. This methodology utilizes the known three-dimensional structure of the target protein, in this case, the androgen receptor, to predict how small molecules might bind to it cam.ac.ukschrodinger.com. By computationally docking libraries of compounds into the AR's hormone binding pocket, researchers could prioritize molecules with a high predicted binding affinity nih.govresearchgate.net. For instance, structure-based virtual screening using the FlexX docking model was employed, leading to the selection of candidates for further experimental testing nih.govresearchgate.net.

Ligand-Based Virtual Screening Methodologies

While the provided search results primarily emphasize structure-based methods in relation to this compound's discovery, ligand-based virtual screening is a complementary approach often used in drug discovery when the 3D structure of the target is unknown or to complement structure-based methods cam.ac.ukeithealth.eu. Ligand-based methods rely on the properties of known active molecules (ligands) to identify other compounds with similar characteristics that are likely to bind to the same target cam.ac.ukmdpi.comtechscience.comnih.gov. This can involve using molecular fingerprints, pharmacophores, or other descriptors to assess the similarity between molecules cam.ac.uktechscience.com. Although not explicitly detailed for this compound in the search results, such methods could have been used to explore chemical space based on initial hits or known antiandrogens.

Rational Design Principles Guiding Compound Development

The development of this compound was guided by rational design principles aimed at circumventing drug resistance driven by acquired AR mutations nih.govfrontiersin.org. Rational drug design involves using an understanding of the biological target and its interaction with ligands to design molecules with desired properties nih.govdtic.milliverpool.ac.uk. In the context of AR-mediated resistance, this involved designing compounds that could effectively target the hormone binding pocket despite the presence of mutations that alter its conformation or activity nih.gov. The goal was to develop novel antiandrogens that would retain their antagonistic activity even in resistant prostate cancer cells nih.govacs.org.

Optimization Strategies for Lead Compound Identification

Following the initial screening and identification of potential hits, optimization strategies were employed to refine these lead compounds and improve their potency and efficacy frontiersin.orgwuxibiologics.com. While specific details on the optimization of this compound are not extensively covered in the provided snippets, the process generally involves synthesizing analogues of the lead compound and evaluating their biological activity to establish structure-activity relationships (SAR) acs.org. This iterative process helps in identifying modifications that enhance binding affinity, improve pharmacological properties, and reduce potential off-target effects. The identification of this compound as a lead compound with strong androgen displacement potency and the ability to inhibit AR transcriptional activity and induce AR degradation suggests that such optimization efforts were successful in yielding a promising candidate nih.govresearchgate.netacs.org.

Synthetic Methodologies and Derivative Generation for Research Purposes

General Synthetic Routes to 10-benzylidene-10H-anthracen-9-ones

General synthetic approaches to 10-benzylidene-10H-anthracen-9-ones often involve condensation reactions between 9(10H)-anthracenone (anthrone) and appropriately substituted benzaldehydes. This reaction is typically an aldol-type condensation.

One common method involves carrying out the condensation under basic conditions, often in the presence of catalysts such as pyridine (B92270) and piperidine. nih.govacs.org An alternative, and sometimes more efficient, variant utilizes acidic conditions, such as the introduction of gaseous hydrogen chloride. acs.orggoogle.com This approach is generally applicable for the synthesis of substituted benzylidene-9(10H)-anthracen-9-ones. acs.org

For instance, 1,8-dichloro-10-benzylidene-9(10H)-anthracenones can be obtained through an aldol-like reaction of 1,8-dichloro-9(10H)-anthracenone with substituted benzaldehydes under basic conditions using pyridine/piperidine. google.com Acidic conditions involving hydrogen chloride gas have also been reported for this synthesis. google.com

Another example is the synthesis of 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, which is synthesized from anthrone (B1665570) and 4-cyanobenzaldehyde. ethz.ch

The synthesis of azomethines of anthrone, which are related compounds, has also been reported through the condensation of anthrone with primary amines, o-aminophenol, and p-aminobenzoic acid. zenodo.org

Analog Synthesis and Structural Diversification for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of 10-benzylidene-10H-anthracen-9-ones is crucial for conducting structure-activity relationship (SAR) studies. This involves systematically modifying the chemical structure of the core compound to understand how these changes affect its biological activity.

Structural diversification can involve altering the substituents on the benzylidene moiety or the anthracenone (B14071504) core. For example, studies have investigated the effects of different substituents on the benzylidene ring on the antitumor activity of 10-substituted benzylidene anthrones. nih.gov Research has shown that the nature and position of substituents on the benzyl (B1604629) moiety can influence the antiproliferative activity. nih.gov Electron-donating substituents have been found to increase activity, while electron-withdrawing substituents tend to decrease it. nih.gov The position of the substituent also matters, with ortho or para substitution sometimes leading to stronger activity compared to meta substitution with the same group. nih.gov

A series of 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones have been synthesized to assess the impact of substituents on biological activity, particularly antiproliferative effects and inhibition of tubulin polymerization. nih.govnih.gov These studies have shown that certain substitution patterns, such as a 3-hydroxy-4-methoxy pattern, can lead to potent compounds. nih.gov In the 1,5-dichloro-derived series of benzylideneanthracenones, both E and Z isomers were separated and evaluated, and it was found that the olefinic geometry did not have a significant effect on biological activity. nih.gov

VPC-3033 itself was identified as a lead compound among 10-benzylidene-10H-anthracen-9-one analogues in studies targeting the androgen receptor. researchgate.net The identification and optimization of such compounds often involve the synthesis of a library of analogs to explore the SAR. acs.org For instance, in the development of androgen receptor inhibitors, a library of biaryl analogues was synthesized to assess their biological activities and explore SAR. researchgate.netacs.org These studies can reveal key structural features critical for activity. acs.orgrsc.org

The synthesis of novel 10-benzyl-substituted 4,5-dichloro-10H-anthracen-9-ones has also been reported in the search for agents with specific biological activities, such as inhibitors of keratinocyte hyperproliferation. nih.govresearchgate.net

Detailed research findings from SAR studies often include data on the biological activity of synthesized compounds, such as IC50 values for antiproliferative activity or inhibition of protein function. For example, one study reported that the 3-hydroxy-4-methoxybenzylidene analogue 9h showed strong antiproliferative properties with an IC50 (K562) of 0.25 μM. google.com Another highly active compound, 9h, had an IC50 against K562 leukemia cells of 20 nM. acs.org Studies on tubulin polymerization inhibition have identified compounds with IC50 values below 1 μM. nih.gov

These synthetic efforts and subsequent SAR studies are fundamental to understanding the relationship between the chemical structure of 10-benzylidene-10H-anthracen-9-ones and their biological effects, guiding the rational design of new compounds with potentially improved properties for research investigations.

Example Data Table (Illustrative - based on described research findings):

Compound Structure (Representation)Substituent PatternBiological Activity (Example: IC₅₀ K562)Reference
10-benzylidene-10H-anthracen-9-one core with variations at R groups3-hydroxy-4-methoxybenzylidene20 nM acs.org, 0.25 μM google.com acs.orggoogle.com
1,8-dichloro-10-benzylidene-10H-anthracen-9-one core with variations at R groupsVarious< 1 μM (Tubulin polymerization inhibition) nih.gov
10-substituted benzylidene anthroneElectron-donating vs. Electron-withdrawingIncreased vs. Decreased Antitumor Activity nih.gov

Molecular and Cellular Pharmacology of Vpc 3033

Androgen Receptor as a Primary Molecular Target

The androgen receptor is a key therapeutic target in prostate cancer, and VPC-3033 has been identified as a compound that strongly interacts with this receptor. It functions as an androgen receptor antagonist.

Interaction with Full-Length Androgen Receptor

This compound has demonstrated significant activity against prostate cancer cell lines that express the wild-type, full-length androgen receptor, such as LNCaP cells. Studies have shown that this compound can effectively inhibit the transcriptional activity of the full-length AR.

Engagement with Androgen Receptor Splice Variants (e.g., AR-V7)

Androgen receptor splice variants, particularly AR-V7, play a significant role in resistance to current antiandrogen therapies. Research suggests that this compound and related compounds can engage with these truncated variants. This compound has been noted for its ability to induce degradation of both full-length AR and AR-V7. The activity against AR-V7 is particularly relevant in overcoming resistance mechanisms in CRPC.

Mechanism of Action at the Molecular Level

The mechanism of action of this compound involves several key molecular events that disrupt androgen receptor function.

Androgen Displacement and Receptor Binding Dynamics

This compound exhibits strong androgen displacement potency. This suggests that it can effectively compete with endogenous androgens like dihydrotestosterone (B1667394) (DHT) for binding to the androgen receptor. The reported IC50 for DHT replacement potency is in the range of 0.625-2.5 μM.

Inhibition of Androgen Receptor Transcriptional Activity

A key aspect of this compound's activity is its ability to effectively inhibit androgen receptor transcriptional activity. The inhibition of AR-mediated transcription is a primary mechanism by which antiandrogens exert their effects. This compound has been shown to inhibit this activity with an IC50 of 0.3 μM.

Induction of Androgen Receptor Protein Degradation

Summary of Key Pharmacological Data for this compound

ActivityValue (IC50)Reference
Androgen (DHT) replacement potency0.625-2.5 μM
Inhibition of AR transcriptional activity0.3 μM
Induction of AR protein degradationStrong ability

This table summarizes some of the key in vitro pharmacological data reported for this compound, highlighting its potency in displacing androgens, inhibiting AR-mediated gene expression, and promoting AR protein degradation.

Comparison with Established Protein Degradation Inducers

The induction of protein degradation has emerged as a strategy in modulating protein function. Several agents are known to upregulate AR protein degradation. These include compounds such as Niclosamide, ASC-J9, UT-34, and Dimethylcurcumin, as well as a class of molecules known as proteolysis-targeting chimeras (PROTACs). PROTACs are designed to induce targeted protein degradation by exploiting the UPS, linking a target protein to an E3 ubiquitin ligase.

This compound is recognized for its ability to cause significant, and in some studies, almost complete degradation of the androgen receptor. nih.gov This mechanism of action, inducing AR degradation, distinguishes it from some traditional AR antagonists that primarily function by competitively inhibiting ligand binding to the AR. bidepharm.com While some novel AR inhibitors operate via an AR degradation mechanism, this compound has been specifically highlighted for its potent degradative effect on AR. nih.gov

Modulation of Androgen Receptor Signaling Pathways

The androgen receptor is a critical ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. AR signaling is a primary target for therapeutic intervention in this disease. This compound functions as an androgen receptor antagonist and is effective in inhibiting AR transcriptional activity. medchemexpress.comnih.govbidepharm.comnih.gov

Regulation of Downstream Gene Expression

The androgen receptor regulates the transcription of a variety of target genes by binding to specific androgen-responsive elements (AREs) in their regulatory regions. This compound, by inhibiting AR transcriptional activity, leads to the downregulation of AR response genes. nih.gov The ability to suppress AR-mediated gene expression is a key aspect of its pharmacological profile.

Impact on Androgen Receptor Coregulator Interactions

Androgen receptor transcriptional activity is modulated by interactions with a variety of coregulatory proteins, including coactivators and corepressors. These interactions can significantly impact the transcriptional output of the receptor. While direct studies specifically detailing this compound's impact on AR coregulator interactions were not extensively found, research on related compounds, such as VPC-220010, suggests that this class of molecules can disrupt the interactions between AR and known coactivators and coregulatory proteins. nih.gov This suggests a potential mechanism by which this compound might influence AR signaling beyond direct ligand displacement and degradation.

Effects on Androgen Receptor Protein Stability and Turnover

A defining characteristic of this compound is its potent effect on androgen receptor protein stability, leading to increased AR turnover through degradation. medchemexpress.comnih.govbidepharm.comnih.gov This induced degradation is observed in prostate cancer cells. nih.gov The degradation of AR protein can be an early cellular event following treatment with certain antiandrogens and has been correlated with antiandrogen efficacy. This compound has been shown to induce almost complete degradation of the androgen receptor in experimental settings. nih.gov Furthermore, this compound and related compounds have demonstrated the capacity to degrade not only full-length AR but also constitutively active splice variants like AR-V7.

Structure Activity Relationship Sar Studies of Vpc 3033 and Its Analogs

Elucidation of Key Structural Motifs for Androgen Receptor Interaction

VPC-3033 belongs to a class of compounds known as 10-benzylidene-10H-anthracen-9-ones. nih.govnih.gov This core chemical scaffold has been identified as a key structural motif for interaction with the androgen receptor. Studies have shown that this compound exhibits strong androgen displacement potency, indicating its ability to bind to the AR. nih.govnih.gov The interaction primarily involves the ligand-binding domain (LBD) of the AR, although some research suggests potential interaction with the N-terminal domain (NTD) or induction of degradation through mechanisms that may not solely involve the LBD. The ability of this compound to effectively inhibit AR transcriptional activity is directly linked to its interaction with the receptor. nih.govnih.gov

Correlation between Chemical Modifications and Biological Activity Profiles

SAR studies on 10-benzylidene-10H-anthracen-9-one analogues, including this compound, have explored how modifications to the basic scaffold influence their biological activity profiles. This research aims to identify specific substituents or structural changes that enhance desirable properties, such as increased AR binding affinity, improved inhibition of transcriptional activity, or enhanced AR degradation capabilities. For instance, derivatives of this compound and VPC-3045 have been developed with a focus on achieving improved degradability of both the full-length AR and its variants like AR-V7. This highlights a direct correlation between specific chemical modifications on the 10-benzylidene-10H-anthracen-9-one template and the resulting biological activity, in this case, targeted protein degradation. While detailed systematic data tables on specific modifications and their corresponding activity changes for this compound analogs were not extensively available in the provided snippets, the principle of correlating structural changes to functional outcomes, such as potency against enzalutamide-resistant cells or induction of AR degradation, is central to the SAR studies conducted in this chemical series. nih.govnih.gov

This compound itself has demonstrated potent activity, including strong androgen DHT replacement potency (IC₅₀: 0.625-2.5 μM) and effective inhibition of AR transcriptional activity (IC₅₀=0.3 μM). It also possesses a significant ability to induce AR degradation. nih.govnih.gov These specific activity values for this compound serve as a benchmark for comparison when evaluating the impact of chemical modifications in analogue studies.

CompoundAndrogen DHT Replacement Potency (IC₅₀)AR Transcriptional Activity Inhibition (IC₅₀)AR Degradation AbilityActivity Against Enzalutamide-Resistant Cells
This compound0.625-2.5 μM0.3 μMStrongSignificant

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed in the discovery and optimization of compounds targeting the AR, including the identification of lead compounds like this compound. nih.gov QSAR models aim to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. By quantifying structural descriptors and correlating them with activity data (such as IC₅₀ values for AR inhibition or degradation), QSAR models can predict the activity of novel, untested compounds. This predictive capability is valuable in rational drug design, allowing researchers to prioritize the synthesis and testing of compounds predicted to have favorable activity profiles. Structure-based virtual screening, often used in conjunction with QSAR, played a role in identifying this compound as a promising lead compound. nih.gov

Advanced Methodologies for Investigating Vpc 3033 in Research

Advanced Cell-Based Experimental Designs

Cell-based experimental designs are crucial for evaluating the biological effects of VPC-3033 within a living system, allowing for the assessment of its activity in a more physiologically relevant context. These methods provide insights into how this compound affects AR function, expression, and localization in prostate cancer cells, including those that have developed resistance to conventional therapies. researchgate.netacs.org

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are widely used cell-based tools to quantitatively measure the transcriptional activity of a target protein, such as the androgen receptor, in response to various stimuli or treatments. nih.govnih.govresearchgate.netjacksonimmuno.com These assays involve transfecting cells with a construct containing an androgen-responsive element (ARE) linked to a reporter gene, such as luciferase. acs.orgnih.govnih.govresearchgate.netjacksonimmuno.com Upon activation by AR, the reporter gene is transcribed and translated, and its activity (e.g., luminescence for luciferase) is measured as an indirect readout of AR transcriptional activity. nih.govnih.govjacksonimmuno.com

This compound has been consistently shown to effectively inhibit AR transcriptional activity using cell-based reporter gene assays. nih.govfrontiersin.orgresearchgate.netaacrjournals.orgacs.orgmedchemexpress.commedchemexpress.com Studies have reported an IC50 value of 0.3 μM for this compound in inhibiting AR transcriptional activity. medchemexpress.commedchemexpress.com These assays are particularly valuable for comparing the potency of this compound against different AR variants or in cell lines with varying AR expression levels or mutations, including enzalutamide-resistant cells where this compound has demonstrated significant activity. researchgate.netacs.org For instance, related compounds have been evaluated using doxycycline-inducible AR-V7 transcriptional activity assays in PC3 cells. nih.govfrontiersin.orgresearchgate.net

Table 1: this compound Inhibition of Androgen Receptor Transcriptional Activity

Assay TypeCell LineAR StatusReported IC50 (μM)Reference
Reporter Gene AssayNot specifiedAR Transcriptional Activity0.3 medchemexpress.commedchemexpress.com
Androgen Displacement PotencyNot specifiedAR0.625-2.5 medchemexpress.commedchemexpress.com

Western Blotting and Immunoprecipitation for Protein Expression and Degradation

Western blotting and immunoprecipitation are fundamental techniques in cell biology used to detect, quantify, and study protein expression levels and interactions. bdbiosciences.combdbiosciences.comnih.govf1000research.comnih.gov Western blotting allows for the separation of proteins by size and their subsequent detection using specific antibodies. bdbiosciences.combdbiosciences.comnih.gov Immunoprecipitation involves using an antibody to isolate a specific protein (and potentially interacting partners) from a complex mixture, which can then be analyzed by Western blotting. bdbiosciences.combdbiosciences.comnih.govf1000research.comnih.gov

These methods are indispensable for investigating this compound's ability to induce AR protein degradation. By treating cells with this compound and then performing Western blotting on cell lysates, researchers can directly visualize and quantify the decrease in AR protein levels over time and at different concentrations. Studies have utilized Western blot analysis to demonstrate the degradation of both full-length AR and AR variants like AR-V7 upon treatment with compounds, including derivatives of this compound. researchgate.netmdpi.comnih.gov The reversal of this degradation by co-treatment with proteasome inhibitors like MG132 further supports a proteasome-mediated mechanism, which can be confirmed using Western blotting to monitor AR levels under these conditions. researchgate.net Immunoprecipitation can be used to isolate AR and assess its ubiquitination status, providing further evidence for proteasomal degradation pathway involvement.

Cellular Assays for Androgen Receptor Subcellular Localization

Cellular assays for assessing protein subcellular localization, such as immunofluorescence microscopy and confocal microscopy, are used to determine the distribution of a protein within different cellular compartments (e.g., cytoplasm, nucleus). medchemexpress.comnih.govmdpi.comresearchgate.net In the case of the androgen receptor, its translocation from the cytoplasm to the nucleus upon ligand binding is a critical step in its activation. mdpi.com

These assays can be employed to study the effect of this compound on AR localization. By fixing and staining cells treated with this compound with antibodies specific to AR and visualizing them under a microscope, researchers can observe whether this compound alters the typical nuclear translocation of AR induced by androgens or affects the localization of constitutively active AR variants. medchemexpress.comnih.govmdpi.com While general methods for studying AR localization are described, specific published data detailing this compound's direct impact on AR subcellular localization were not prominently featured in the provided search results. However, given its role as an AR antagonist and inducer of degradation, investigating its effects on AR trafficking would be a relevant area of research using these techniques.

Studies on Androgen Receptor Conformational Changes in Cells

Investigating the conformational changes of the androgen receptor in cells is crucial for understanding how ligands and antagonists, like this compound, exert their effects. Ligand binding induces significant conformational changes in the AR, particularly in the ligand-binding domain (LBD), which are necessary for its activation, dimerization, and interaction with co-regulators. researchgate.netmdpi.com

While detailed experimental methods specifically applied to this compound in live cells are not extensively described in the provided snippets, techniques such as FRET (Förster Resonance Energy Transfer), BRET (Bioluminescence Resonance Energy Transfer), or cellular thermal shift assays (CETSA) can be used to study protein conformational changes and ligand binding in a cellular context. Structural studies, including X-ray crystallography or cryo-EM of AR in complex with ligands, provide high-resolution information on conformational states. researchgate.net The docked pose of this compound within the AR hormone binding site has been studied, suggesting interactions that would influence AR conformation. Understanding the specific conformational changes induced by this compound in cells, compared to agonists or other antagonists, is important for elucidating its mechanism of inhibiting transcriptional activity and promoting degradation. These studies can help explain how this compound might differentially affect AR interactions with co-regulators or the ubiquitination machinery.

High-Throughput Screening (HTS) in Compound Identification

The identification of novel chemical entities with specific biological activities is a cornerstone of modern pharmacological research. High-Throughput Screening (HTS) plays a critical role in this process by enabling the rapid evaluation of large libraries of compounds against a defined biological target or pathway. In the case of this compound, its discovery as a potent androgen receptor (AR) antagonist with potential therapeutic application in advanced prostate cancer was significantly aided by screening methodologies, including approaches that incorporate principles of HTS.

Research into this compound involved a synergetic combination of virtual and experimental screening techniques. researchgate.netfrontiersin.orgresearchgate.net This integrated approach allowed for the initial computational sifting of vast chemical databases, followed by focused experimental validation of promising candidates. The experimental screening phase, likely employing HTS or similar cell-based assay formats, was crucial for assessing the biological activity of selected compounds. researchgate.netfrontiersin.orgresearchgate.net This involved evaluating their ability to inhibit AR transcriptional activity and induce AR degradation in cellular models. researchgate.netfrontiersin.orgresearchgate.net

Through this screening process, a series of novel 10-benzylidene-10H-anthracen-9-ones were discovered. researchgate.netfrontiersin.orgresearchgate.net From these analogues, this compound emerged as a lead compound due to its favorable profile. researchgate.netfrontiersin.orgresearchgate.net Detailed research findings from subsequent biological characterization, which built upon the initial screening hits, demonstrated this compound's potent effects on the androgen receptor signaling axis. This compound exhibited strong androgen displacement potency and effectively inhibited AR transcriptional activity. researchgate.netfrontiersin.orgresearchgate.netnih.gov Furthermore, a notable finding from these investigations was this compound's profound ability to cause degradation of the androgen receptor protein. researchgate.netfrontiersin.orgresearchgate.netnih.gov This multifaceted mechanism of action, combining antagonism and degradation, is particularly relevant in the context of overcoming resistance mechanisms in prostate cancer.

The utility of this compound was further underscored by its significant activity demonstrated against prostate cancer cell lines that had developed resistance to enzalutamide, a second-generation antiandrogen. researchgate.netfrontiersin.orgresearchgate.netnih.gov These findings, derived from rigorous experimental evaluation post-screening, highlight the power of HTS-driven discovery pipelines in identifying compounds active against challenging therapeutic targets and resistant disease states.

Key research findings regarding the biological activity of this compound, obtained through experimental assays following its identification via screening, are summarized in the table below:

ActivityValue (IC₅₀)Reference
Androgen DHT Replacement Potency0.625-2.5 µM nih.gov
Androgen Receptor Transcriptional Activity0.3 µM nih.gov
Activity against Enzalutamide-Resistant PCa CellsSignificant Activity researchgate.netfrontiersin.orgresearchgate.netnih.gov
Androgen Receptor Degradation AbilityStrong Ability nih.gov

These data points, generated through experimental screening and characterization, were critical in establishing this compound as a promising lead compound for further investigation into its therapeutic potential.

Theoretical and Conceptual Contributions of Vpc 3033 Research

Insights into Androgen Receptor Ligand-Binding Domain and N-Terminal Domain Plasticity

The androgen receptor is a multi-domain protein comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). mdpi.com The LBD has traditionally been a primary target for AR inhibitors, as ligand binding induces conformational changes that are crucial for receptor activation and interaction with coactivators. mdpi.comnih.gov The NTD, while intrinsically disordered, contains the ligand-independent transcriptional activation function 1 (AF-1) and plays a critical role in AR transcriptional activity and interactions with other proteins. frontiersin.orgmdpi.comresearchgate.netelifesciences.org

Development of Chemical Probes for Nuclear Receptor Research

Chemical probes are small molecules that bind to a protein target with high selectivity and potency, allowing researchers to study the function of that protein in a cellular or organismal context. VPC-3033, with its defined activity profile as an AR antagonist and degrader, serves as a valuable chemical probe for nuclear receptor research, specifically for the androgen receptor. dntb.gov.uaresearchgate.net

Its use in various cell-based assays, including those assessing androgen displacement, transcriptional activity, and AR protein levels, allows for the dissection of AR signaling pathways and the investigation of resistance mechanisms. researchgate.netresearchgate.net By employing this compound, researchers can perturb AR function and observe the downstream effects on gene expression, cell proliferation, and survival, particularly in models of prostate cancer. researchgate.netresearchgate.netacs.org The application of this compound in studies involving enzalutamide-resistant prostate cancer cells has been particularly insightful, demonstrating its ability to overcome existing resistance, thereby validating the concept of AR degradation as a therapeutic strategy. researchgate.netfrontiersin.orgmedchemexpress.eumedchemexpress.comacs.orgfrontiersin.org

Contribution to the Study of Intrinsically Disordered Regions (IDRs) in Receptor Function

The N-terminal domain (NTD) of the androgen receptor is a prominent example of an intrinsically disordered region (IDR). frontiersin.orgresearchgate.netfrontiersin.org IDRs lack a stable three-dimensional structure but are crucial for protein function, including mediating interactions with other proteins and nucleic acids. nih.gov While this compound primarily targets the LBD, research involving this compound indirectly contributes to the understanding of how ligands binding to one domain can influence the behavior and function of IDRs within the same protein.

The ability of this compound to induce AR degradation, a process that often involves the ubiquitination of sites that can be located in or near disordered regions, highlights the interplay between ligand binding, protein conformation (including the dynamic nature of IDRs), and post-translational modifications like ubiquitination that target proteins for degradation. mdpi.comresearchgate.netweizmann.ac.il Although direct studies specifically detailing this compound's interaction with the AR NTD as an IDR are not extensively highlighted in the provided context, the broader research on AR antagonists and degraders like this compound underscores the importance of developing strategies that can address the functional roles of both structured domains (like the LBD) and disordered regions (like the NTD) in AR signaling and resistance. The effectiveness of this compound against AR variants that may rely more heavily on NTD activity further emphasizes the need to understand the complex interplay between different AR domains, including their disordered regions. frontiersin.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating VPC-3033’s efficacy in androgen receptor (AR) inhibition?

  • Methodological Answer : Use in vitro models (e.g., LNCaP cells for AR-positive prostate cancer) to assess transcriptional activity via luciferase reporter assays, and validate with in vivo xenograft models to study tumor regression . Ensure models include enzalutamide-resistant cell lines to benchmark this compound’s superiority in overcoming resistance .

Q. How should researchers design dose-response studies for this compound to determine IC50 values?

  • Methodological Answer : Employ a logarithmic dose range (e.g., 1 nM–10 µM) in triplicate experiments, using AR transcriptional activity assays. Normalize data to vehicle controls and apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Include positive controls (e.g., enzalutamide) for comparative validation .

Q. What statistical methods are recommended for analyzing contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Use mixed-effects models to account for variability in biological replicates. Perform sensitivity analysis to identify confounding variables (e.g., pharmacokinetic differences in in vivo models). Cross-validate findings with orthogonal assays, such as Western blotting for AR degradation .

Advanced Research Questions

Q. How can researchers mechanistically distinguish this compound’s dual action (AR inhibition + degradation) from classical antagonists like enzalutamide?

  • Methodological Answer :

Conduct competitive binding assays (e.g., fluorescence polarization) to compare AR-binding kinetics .

Use proteasome inhibition (e.g., MG132) in cycloheximide chase experiments to confirm AR degradation is ubiquitin-proteasome-dependent .

Perform transcriptomic profiling (RNA-seq) to identify unique downstream targets of this compound versus enzalutamide .

Q. What strategies mitigate bias in preclinical data when transitioning this compound to clinical trials?

  • Methodological Answer :

  • Blinding : Implement double-blinded dosing in animal studies to reduce observer bias .
  • Reproducibility : Validate findings across multiple laboratories using standardized protocols (e.g., AR degradation assays) .
  • Ethical Compliance : Adhere to NIH guidelines for xenograft studies, including humane endpoints and IACUC approval .

Q. How can computational methods predict this compound’s off-target effects or resistance mechanisms?

  • Methodological Answer :

  • Use molecular dynamics simulations to assess this compound’s interaction with non-AR targets (e.g., glucocorticoid receptor).
  • Apply machine learning (e.g., Random Forest classifiers) on transcriptomic datasets from resistant cell lines to identify predictive biomarkers of resistance .

Data Analysis and Validation

Q. What criteria define robust validation of this compound’s AR degradation phenotype?

  • Methodological Answer :

Confirm AR protein reduction via Western blot (≥70% decrease vs. controls).

Correlate degradation with functional outcomes (e.g., PSA mRNA suppression in qRT-PCR).

Exclude autophagy-mediated degradation using inhibitors like chloroquine .

Q. How should researchers address discrepancies in this compound’s efficacy across heterogeneous tumor samples?

  • Methodological Answer : Stratify data by molecular subtypes (e.g., AR-V7 expression status) and apply cluster analysis. Use Kaplan-Meier survival curves in in vivo models to assess subtype-specific responses .

Ethical and Compliance Considerations

Q. What documentation is critical for publishing this compound-related research to ensure reproducibility?

  • Methodological Answer :

  • Materials : Specify vendor, catalog number, and batch for this compound (e.g., MedChemExpress HY-123456).
  • Methods : Detail AR assay protocols, including buffer compositions and incubation times.
  • Data Availability : Deposit raw data (e.g., RNA-seq files) in public repositories like GEO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.